molecular formula C22H34ClNO5 B017112 2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt CAS No. 406919-51-5

2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt

Cat. No.: B017112
CAS No.: 406919-51-5
M. Wt: 428 g/mol
InChI Key: KMUOMZLGDDYHFC-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound emerged from efforts to optimize terbutaline, a short-acting β2-agonist used in asthma management. Terbutaline’s rapid first-pass metabolism and short half-life (~3–4 hours) limited its clinical utility. Prodrug strategies, particularly esterification, were explored to improve bioavailability and duration. Early work by Reddy et al. (2001) demonstrated that substituting phenolic hydroxyl groups in terbutaline with pivaloyl esters (2,2-dimethylpropanoyl) yielded dipivalyl terbutalone, the parent compound of 2-tert-butylamino-3',5'-dipivaloxyacetophenone. This modification conferred enhanced lipophilicity, facilitating transmembrane absorption and enzymatic stability.

Positioning in Contemporary Pharmaceutical Research

In modern drug development, this compound is studied for its dual roles:

  • Prodrug Activation : The pivaloyl groups resist hydrolysis in acidic environments (e.g., gastric fluid), preventing premature terbutaline release. Systemic esterases then cleave the esters, yielding active terbutaline over 24 hours.
  • Receptor Targeting : The tert-butylamino group augments β2-adrenoceptor affinity, reducing off-target effects on β1 receptors.

Comparative studies with bambuterol, another terbutaline prodrug, highlight its superior metabolic stability due to steric hindrance from the bulky pivaloyl moieties.

Significance in Prodrug Design Strategy

This compound exemplifies three key prodrug design principles:

  • Metabolic Protection : Esterification shields terbutaline from hepatic and intestinal glucuronidation.
  • Controlled Release : Enzymatic hydrolysis ensures gradual terbutaline liberation, mitigating peak-trough plasma fluctuations.
  • Enhanced Permeability : LogP increases from 0.4 (terbutaline) to 3.8 (prodrug), enabling efficient bronchial tissue penetration.
Property Terbutaline 2-tert-Butylamino-3',5'-dipivaloxyacetophenone
Molecular Weight (g/mol) 225.3 428.0
LogP 0.4 3.8
Plasma Half-life (hours) 3–4 13–21
Bioavailability (%) 15 20

Data synthesized from .

Research Challenges and Opportunities

Challenges :

  • Synthesis Complexity : Multi-step esterification requires stringent control to avoid diastereomer formation.
  • Pivalate-Induced Toxicity : Chronic use may deplete carnitine via pivalic acid excretion, necessitating monitoring.
  • Variable Esterase Activity : Polymorphisms in plasma cholinesterase could alter prodrug activation rates.

Opportunities :

  • Once-Daily Dosing : Stable terbutaline plasma levels (C~max~ 7–9 ng/mL) support simplified regimens.
  • Nebulized Formulations : High lipophilicity enables nanoparticle encapsulation for inhaled delivery.
  • Hybrid Prodrugs : Coupling with anti-inflammatory agents (e.g., corticosteroids) may synergize therapeutic effects.

Properties

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO5.ClH/c1-20(2,3)18(25)27-15-10-14(17(24)13-23-22(7,8)9)11-16(12-15)28-19(26)21(4,5)6;/h10-12,23H,13H2,1-9H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUOMZLGDDYHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676272
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406919-51-5
Record name Propanoic acid, 2,2-dimethyl-, 5-[[(1,1-dimethylethyl)amino]acetyl]-1,3-phenylene ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406919-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(2,2-dimethylpropanoate)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3',5'-Dihydroxyacetophenone

The starting material, 3',5'-dihydroxyacetophenone, is either commercially sourced or synthesized via Friedel-Crafts acylation of resorcinol with acetyl chloride under acidic conditions.

Step 2: Pivaloyl Protection

The phenolic hydroxyl groups are esterified using pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base (e.g., pyridine or triethylamine):

3’,5’-Dihydroxyacetophenone+2Pivaloyl ChlorideBase3’,5’-Dipivaloxyacetophenone+2HCl\text{3',5'-Dihydroxyacetophenone} + 2 \, \text{Pivaloyl Chloride} \xrightarrow{\text{Base}} \text{3',5'-Dipivaloxyacetophenone} + 2 \, \text{HCl}

Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to 25°C

  • Yield: 85–92%

Step 3: α-Bromination of Acetophenone

The ketone group is brominated at the α-position using bromine (Br₂) or N-bromosuccinimide (NBS):

3’,5’-Dipivaloxyacetophenone+Br22-Bromo-3’,5’-dipivaloxyacetophenone+HBr\text{3',5'-Dipivaloxyacetophenone} + \text{Br}_2 \rightarrow \text{2-Bromo-3',5'-dipivaloxyacetophenone} + \text{HBr}

Optimization :

  • Bromine is added dropwise to prevent overheating.

  • Reaction monitored via TLC (Rf = 0.45 in hexane/ethyl acetate 4:1).

Step 4: tert-Butylamine Substitution

The brominated intermediate reacts with tert-butylamine in a nucleophilic substitution:

2-Bromo-3’,5’-dipivaloxyacetophenone+tert-Butylamine2-tert-Butylamino-3’,5’-dipivaloxyacetophenone+HBr\text{2-Bromo-3',5'-dipivaloxyacetophenone} + \text{tert-Butylamine} \rightarrow \text{2-tert-Butylamino-3',5'-dipivaloxyacetophenone} + \text{HBr}

Key Parameters :

  • Solvent: Acetonitrile or DMF

  • Temperature: 80–95°C

  • Duration: 4–6 hours

  • Yield: 78–86%

Step 5: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether:

2-tert-Butylamino-3’,5’-dipivaloxyacetophenone+HClHydrochloride Salt\text{2-tert-Butylamino-3',5'-dipivaloxyacetophenone} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Purification : Recrystallization from ethanol/water mixtures yields >99% purity.

Step 1: Synthesis of 3',5'-Dipivaloxyacetophenone

As described in Section 1.1.

Step 2: Ketone Activation

The acetophenone’s carbonyl group is converted to an imine using tert-butylamine and a dehydrating agent (e.g., molecular sieves):

3’,5’-Dipivaloxyacetophenone+tert-ButylamineTiCl4Imine Intermediate\text{3',5'-Dipivaloxyacetophenone} + \text{tert-Butylamine} \xrightarrow{\text{TiCl}_4} \text{Imine Intermediate}

Step 3: Reduction to Amine

The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst:

Imine Intermediate+H2Pd/C2-tert-Butylamino-3’,5’-dipivaloxyacetophenone\text{Imine Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-tert-Butylamino-3',5'-dipivaloxyacetophenone}

Advantages :

  • Avoids hazardous bromination steps.

  • Higher stereochemical control.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting methodologies from antidepressant syntheses, flow chemistry enhances safety and scalability:

ParameterBatch ProcessFlow Process
Reaction Time6–8 hours15–30 minutes
Temperature Control±5°C±0.5°C
Yield75–80%88–92%
Purity95–97%98–99%

Procedure :

  • Bromination and amination steps occur in a tubular reactor with precise residence times.

  • In-line IR spectroscopy monitors intermediate formation.

  • Salt crystallization is achieved using a segmented flow system.

Critical Analysis of Methodologies

Comparative Efficiency

MethodStepsTotal YieldPurityScalability
Protection-Amination565–70%99%High
Reductive Amination472–75%98%Moderate
Flow Synthesis385–90%99%Very High

Trade-offs :

  • Protection-Amination : High purity but lower overall yield due to multiple steps.

  • Flow Synthesis : Superior efficiency but requires specialized equipment.

Purification and Characterization

Recrystallization Optimization

Solvent SystemPurityCrystal Morphology
Ethanol/Water (3:1)99.2%Needle-like
Acetone/Hexane98.5%Plate-like
Methanol97.8%Amorphous

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 1.28 (s, 18H, pivaloyl CH₃), 1.42 (s, 9H, tert-butyl), 3.85 (s, 2H, NH₂⁺).

  • IR : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (ester C-O) .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amine derivatives or functionalized acetophenones.

Scientific Research Applications

Chemistry

  • Organic Synthesis : Used as a reagent in organic synthesis and reaction mechanism studies. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.
  • Analytical Method Development : Suitable for analytical method validation and quality control applications in pharmaceutical development .

Biology

  • Proteomics Research : Employed to study protein interactions and functions, particularly in the context of enzyme activity modulation .
  • Anticancer Research : Exhibits potential anticancer properties by inhibiting cell proliferation in cancer cell lines and inducing apoptosis .

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer PotentialInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes (e.g., 11β-HSD1)
CytotoxicityInduces apoptosis in specific cell types

Case Study 1: Anticancer Properties

A study investigating the effects of 2-tert-Butylamino-3',5'-dipivaloxyacetophenone on various cancer cell lines demonstrated its ability to significantly reduce cell viability through apoptosis induction. The compound was shown to modulate key signaling pathways involved in cell cycle regulation.

Case Study 2: Proteomics Application

In proteomics research, this compound was utilized to explore protein-ligand interactions, revealing insights into its mechanism of action as an enzyme inhibitor. It was particularly effective in studies involving metabolic pathways relevant to disease states.

Mechanism of Action

The mechanism of action of 2-tert-Butylamino-3’,5’-dipivaloxyacetophenone, Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group plays a crucial role in binding to these targets, while the pivaloxy groups enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Compound Name CAS Number Molecular Formula Key Substituents Applications
2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt 406919-51-5 C22H34ClNO5 3',5'-pivaloyloxy; 2-tert-butylamino Analytical standard
3',5'-Dipivaloxyacetophenone Not provided Not provided 3',5'-pivaloyloxy Synthetic intermediate
2-Bromo-3',5'-dipivaloxyacetophenone Not provided Not provided 3',5'-pivaloyloxy; 2-bromo Pharmaceutical intermediate
2-(tert-Butylamino)-3′-bromopropiophenone hydrochloride (Bupropion Related Compound B) Not provided C13H18BrNO·HCl 2-tert-butylamino; 3′-bromo Pharmaceutical reference standard
2-(tert-Butylamino)-3’,5’-dichloropropiophenone Hydrochloride Not provided Not provided 3’,5’-chloro; 2-tert-butylamino Controlled substance (research use)
Substituent Effects on Physicochemical Properties
  • Solubility and Stability : The pivaloyloxy groups in the target compound improve lipophilicity and hydrolytic stability compared to halogenated analogues (e.g., 3’,5’-dichloro or 3′-bromo derivatives) .
  • Molecular Weight : The target compound (MW 427.96) is significantly larger than Bupropion Related Compound B (MW ~320.65) due to the bulky pivaloyloxy groups .

Research Findings and Analytical Data

Spectroscopic Comparisons
  • NMR Analysis: Evidence from structurally related hydroxyacetophenones (e.g., compounds in ) shows that substituent position significantly impacts chemical shifts. For example, pivaloyloxy groups in the target compound would deshield aromatic protons at 3' and 5', observable in ¹H NMR (δ 7.3–7.6 ppm) .
  • Mass Spectrometry : High-resolution EI-MS data for the target compound align with its molecular formula (m/z 427.96), distinguishing it from brominated or chlorinated analogues .
Functional Group Reactivity
  • The tert-butylamino group in the target compound facilitates hydrogen bonding, enhancing crystallinity compared to halogenated derivatives .
  • Pivaloyloxy groups resist hydrolysis under acidic conditions, unlike methoxy or hydroxyl groups in related compounds .

Biological Activity

2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt (CAS Number: 406919-51-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H34ClNO5. The compound features a tert-butyl amino group and dipivaloxyacetophenone moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies have shown that related compounds may inhibit specific enzymes involved in cancer progression and metabolic pathways.
  • Cell Proliferation Modulation : The compound may influence cell cycle regulation and apoptosis in neoplastic cells, potentially offering therapeutic benefits in oncology.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer PotentialInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of 11β-HSD1 and 11β-HSD2
CytotoxicityInduces apoptosis in specific cell types

Study on Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that derivatives with a tert-butyl amino group showed significant inhibition of cancer cell proliferation. Specifically, compounds similar to 2-tert-Butylamino-3',5'-dipivaloxyacetophenone were tested for their ability to modulate the activity of enzymes involved in steroid metabolism, which are often dysregulated in cancerous tissues. The results indicated a substantial reduction in cell viability at concentrations as low as 10 µM, suggesting a promising avenue for further research into its therapeutic applications .

Enzyme Inhibition Research

Further investigations into enzyme inhibition revealed that compounds with structural similarities to 2-tert-Butylamino-3',5'-dipivaloxyacetophenone could selectively inhibit 11β-HSD1 and 11β-HSD2. These enzymes play crucial roles in cortisol metabolism and are implicated in various metabolic disorders. The selectivity observed in these studies suggests that such compounds could be developed into targeted therapies for conditions like obesity and diabetes .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt?

Methodological Answer:
Synthesis typically involves sequential protection, coupling, and salt formation. For example:

  • Amine Protection : Protect the tert-butylamine group using a Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., sodium bicarbonate) to prevent unwanted side reactions .
  • Pivaloylation : React the hydroxyl groups of 3',5'-dihydroxyacetophenone with pivaloyl chloride in the presence of a catalyst (e.g., DMAP) to form the dipivaloxy intermediate .
  • Coupling : Use a coupling reagent (e.g., HATU or EDC) to conjugate the protected amine with the dipivaloxyacetophenone core .
  • Deprotection and Salt Formation : Remove the Boc group with trifluoroacetic acid, followed by treatment with hydrochloric acid in a polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
  • Purification : Isolate the product via vacuum filtration and wash with sodium bicarbonate to neutralize residual acid .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • HPLC-MS : Assess purity (>95%) and detect impurities using a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
  • 1H/13C NMR : Confirm structural integrity in deuterated solvents (e.g., DMSO-d6). Key signals include tert-butyl protons (δ ~1.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
  • XRD : For crystalline batches, analyze crystal structure to confirm salt formation .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer:
Adopt a framework similar to Project INCHEMBIOL :

  • Phase 1 (Lab Studies) :
    • Hydrolysis/Kinetics : Incubate the compound in buffers (pH 3–9) at 25–50°C, sampling at intervals to track degradation via LC-MS .
    • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous and solid states to simulate sunlight effects .
  • Phase 2 (Ecosystem Modeling) :
    • Use soil/water partition coefficients (log Kow) and bioaccumulation potential (BCF) to predict distribution in environmental compartments .
    • Conduct microcosm studies with microbial communities to assess biodegradation pathways .

Advanced: What strategies ensure reliable pharmacological data in preclinical studies?

Methodological Answer:

  • Standardization : Use pharmaceutical secondary standards (e.g., certified reference materials) for calibration to minimize batch variability .
  • Dose-Response Design : Include at least five concentrations spanning IC50/EC50 values, with triplicate replicates to assess reproducibility .
  • Metabolite Tracking : Employ stable isotope labeling (e.g., deuterated analogs) to distinguish parent compound from metabolites in mass spectrometry .

Advanced: How can reaction mechanisms be elucidated during synthesis optimization?

Methodological Answer:

  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., Boc-protected intermediates) .
  • Isotopic Labeling : Introduce 13C or 15N labels at reactive sites (e.g., amine groups) to trace bond formation/cleavage via NMR .
  • Computational Modeling : Perform DFT calculations to identify transition states and energy barriers for key steps like pivaloylation .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Humidity Control : Use desiccants (e.g., silica gel) to maintain relative humidity <30% .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and compare HPLC profiles to fresh batches .

Advanced: What advanced spectroscopic methods resolve structural ambiguities?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. tert-butyl regions) and correlate carbon-hydrogen bonds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H34ClNO5) with sub-ppm mass accuracy .
  • Solid-State NMR : Analyze salt form differences (e.g., hydrochloride vs. hydrobromide) in crystalline vs. amorphous states .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt
Reactant of Route 2
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2-tert-Butylamino-3',5'-dipivaloxyacetophenone, Hydrochloride Salt

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